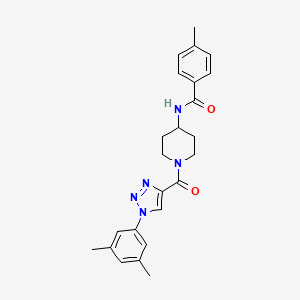

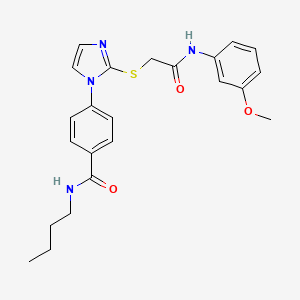

![molecular formula C19H21NO6 B2802212 2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1002267-83-5](/img/structure/B2802212.png)

2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate” is a depside derivative . Depsides are compounds comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage . They have been found to exhibit various biological properties such as antiproliferative, antibacterial, analgesic, antipyretic, anticancer, anti HIV-1 integrase, and antiviral properties .

Synthesis Analysis

This depside derivative was synthesized through a facile approach in high yields . The synthesis of similar compounds often involves the use of microwave irradiation, which facilitates one-pot multicomponent reactions . This method is highly efficient, rapid, and convenient .Molecular Structure Analysis

The structure of this depside derivative was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study . The compound crystallized in the monoclinic, space group P 2 1 / c with the following unit cell parameters: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å 3, Z = 4 .Chemical Reactions Analysis

While specific chemical reactions involving this depside derivative are not mentioned in the search results, depsides in general are known to undergo various chemical reactions. For instance, they can act as inhibitors of prostaglandin biosynthesis and leukotriene B4 biosynthesis .Applications De Recherche Scientifique

Conformational Analysis and Vibrational Spectra Study

The compound can be used in the study of conformational space and vibrational spectra . The X-ray structure of a similar compound, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, has been studied using FTIR spectra in solid state and results of ab initio calculations .

Tautomerism Study

The compound can be used to study the issue of tautomerism . Tautomerism is a concept in organic chemistry referring to the structural isomerism of organic compounds that readily interconvert .

Biological Screening

The compound can be used for biological screening . The thiazolidin-4-one fragment, which is similar to the compound , has demonstrated activities such as bactericidal, pesticidal, fungicidal, insecticidal, antiviral (anti-HIV), antidiabetic, anticonvulsant, tuberculostatic, antiinflammatory, antithyroidal, anticancer, antithyroidal, and immunostimulant .

Drug Development

The compound can be used in the development of new drugs . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate which is the precursor to cytotoxic natural products carpatamides A–D .

Precursor to Natural Products

The compound can be used as a precursor to natural products . It can be used to synthesise methyl 3-(5-amino-2,4-dimethoxyphenyl)propanoate, which is the precursor of natural products and many biologically active non-natural products .

Propriétés

IUPAC Name |

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6/c1-23-14-6-4-5-13(9-14)10-19(22)26-12-18(21)20-16-8-7-15(24-2)11-17(16)25-3/h4-9,11H,10,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXUIPJLIJXIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

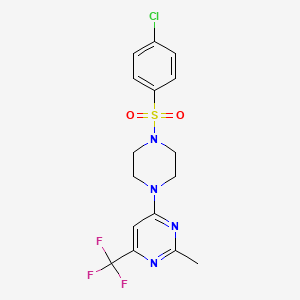

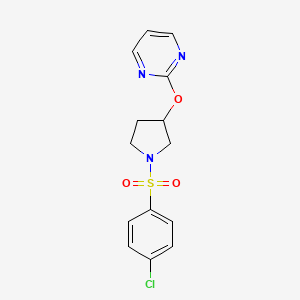

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)

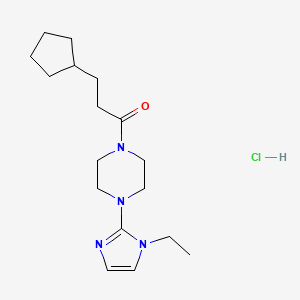

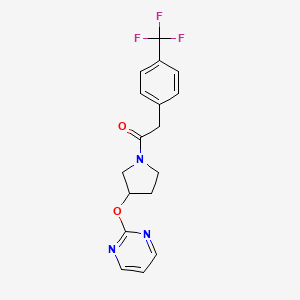

![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)

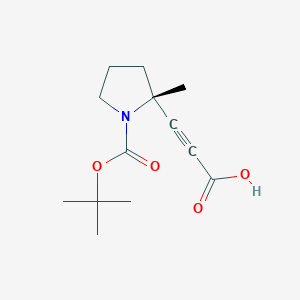

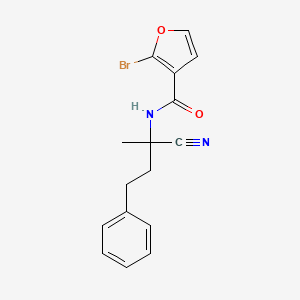

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)

![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)